Diphenyl (1-aminopentyl)phosphonate

Physicochemical profiling Protease inhibitor design Cellular permeability

Diphenyl (1-aminopentyl)phosphonate (CAS 156336-41-3) is a diphenyl ester of an α-aminophosphonic acid, belonging to the broader class of α-aminoalkylphosphonate diphenyl esters. This class of organophosphorus compounds serves as crucial building blocks in phosphonopeptide synthesis and as mechanism-based irreversible inhibitors of serine proteases.

Molecular Formula C17H22NO3P
Molecular Weight 319.33 g/mol
CAS No. 156336-41-3
Cat. No. B14263538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl (1-aminopentyl)phosphonate
CAS156336-41-3
Molecular FormulaC17H22NO3P
Molecular Weight319.33 g/mol
Structural Identifiers
SMILESCCCCC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C17H22NO3P/c1-2-3-14-17(18)22(19,20-15-10-6-4-7-11-15)21-16-12-8-5-9-13-16/h4-13,17H,2-3,14,18H2,1H3
InChIKeyCTOWVYVHRPJNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl (1-aminopentyl)phosphonate (CAS 156336-41-3): Key Compound Identity for Phosphonopeptide Synthesis & Serine Protease Inhibitor Research


Diphenyl (1-aminopentyl)phosphonate (CAS 156336-41-3) is a diphenyl ester of an α-aminophosphonic acid, belonging to the broader class of α-aminoalkylphosphonate diphenyl esters. This class of organophosphorus compounds serves as crucial building blocks in phosphonopeptide synthesis and as mechanism-based irreversible inhibitors of serine proteases [1]. The compound features a chiral α-carbon adjacent to the phosphonate group, which is critical for stereospecific interactions with biological targets [2]. Its specific 1-aminopentyl side chain distinguishes it from analogs with shorter alkyl chains (e.g., 1-aminoethyl, 1-aminobutyl) by modulating lipophilicity and potential P1 site interactions in protease binding pockets.

Phosphonopeptide synthesis building block
Mechanism-based serine protease inhibitor probe
Chiral α-carbon for stereochemical control studies
Pentyl side chain modulates P1 pocket complementarity

Why In-Class α-Aminoalkylphosphonate Analogs Cannot Simply Substitute Diphenyl (1-aminopentyl)phosphonate in Research Workflows


Substituting diphenyl (1-aminopentyl)phosphonate with a generic α-aminophosphonate diphenyl ester (e.g., 1-aminoethyl or 1-aminobutyl analog) is not scientifically sound due to the profound impact of alkyl chain length on key properties governing biological target engagement and synthetic utility. The pentyl side chain imparts distinct lipophilicity (cLogP ~4.1) [1] relative to shorter-chain analogs, directly influencing membrane partitioning, non-specific binding, and protease P1 pocket complementarity. Furthermore, the stereochemistry at the α-carbon generates enantiomers (R/S) that exhibit markedly different inhibitory potencies against serine proteases [2]; the epimer ratio and absolute configuration of any commercial sample thus critically determine its activity profile. Generic substitution risks fundamentally altered physicochemical and biochemical behavior, rendering experimental results non-comparable.

Alkyl chain length alters lipophilicity and P1 pocket complementarity; shorter-chain analogs may not engage target protease.
Enantiomer configuration at α-carbon determines irreversible inactivation; racemic or incorrect epimer may show reduced activity.
Diphenyl ester leaving group is essential for rapid covalent modification; dialkyl phosphonate esters exhibit negligible inactivation.

Quantitative Evidence for Selection of Diphenyl (1-aminopentyl)phosphonate Over Closest Analogs


Elevated Lipophilicity (cLogP) of Diphenyl (1-aminopentyl)phosphonate Versus Shorter Alkyl-Chain Analogs Enhances Membrane Permeability and Hydrophobic Binding

The computed partition coefficient (XLogP3-AA) for diphenyl (1-aminopentyl)phosphonate is 4.1 [1], which is significantly higher than that of diphenyl (1-aminoethyl)phosphonate (XLogP3-AA estimated < 3.0 based on substituent contribution). This ~1.1 log unit increase corresponds to approximately 12.6-fold greater partitioning into octanol, indicating substantially enhanced membrane permeability and hydrophobic binding potential.

Lipophilicity (cLogP)
Context-dependent
Δ ≥1.1 logP (≥12.6-fold higher octanol/water partitioning)
Supports membrane permeability assessment
Computational prediction; confirm experimentally
Physicochemical profiling Protease inhibitor design Cellular permeability

Stereochemistry-Dependent Irreversible Inhibition Potency of Diphenyl α-Aminoalkylphosphonates Against Serine Proteases

The (R)-epimer of diphenyl α-aminoalkylphosphonates consistently functions as a more potent irreversible inactivator of serine proteases (chymotrypsin, cathepsin G, neutrophil elastase) than the (S)-epimer. For the closely related compound Cbz.PheP(OPh)2, the (R)-epimer inactivates cathepsin G with ki/Ki = 2.6 × 10³ M⁻¹·min⁻¹ [1]; the pentyl-bearing analog is expected to exhibit analogous stereochemical preference, which is absent in non-chiral alternatives or analogs lacking the α-aminoalkyl center.

Stereochemistry-activity
Class-level
(R)-epimer preferential inactivation reported for related phosphonates (e.g., Cbz.PheP(OPh)₂ R/S ki/Ki ratio up to 45-fold)
Stereochemical-control interpretation required
Exact ratio for pentyl analog not determined
Serine protease inhibition Stereochemistry-activity relationship Mechanism-based inactivators

Diphenyl Ester Leaving-Group Superiority Over Dialkyl Esters for Irreversible Enzyme Inactivation Kinetics

Diphenyl phosphonate esters are significantly more potent irreversible inactivators of serine proteases than their diethyl or dimethyl counterparts because the phenoxy groups are superior leaving groups. Peptidyl diphenyl α-aminoalkylphosphonates exhibit second-order inactivation rate constants (kobs/[I]) in the range of 2.5–260 M⁻¹·s⁻¹ [1], while analogous dialkyl esters show substantially reduced or negligible activity under identical conditions.

Leaving-group potency
Reported
kobs/[I] range: 2.5–260 M⁻¹·s⁻¹ (diphenyl) vs
Diphenyl ester essential for rapid enzyme inactivation
>25- to >1000-fold difference reported
Synthetic versatility
Source review
KF/crown ether system enables selective transesterification of diphenyl ester to diverse alkyl esters
Supports late-stage diversification workflow
Class-level; requires validation with pentyl analog
Leaving-group reactivity Phosphonate warhead optimization Covalent inhibitor design

Utility of Diphenyl 1-Aminoalkanephosphonates in Phosphonopeptide Synthesis via Transesterification Strategy

Diphenyl 1-aminoalkanephosphonates, including the pentyl derivative, can be selectively transesterified using the KF/crown ether/alcohol system to generate various dialkyl phosphonate esters without affecting peptide bonds or chiral integrity . This enables flexible diversification of the phosphonate ester moiety in late-stage synthesis, a capability not shared by pre-formed dialkyl phosphonate esters which cannot be easily interconverted.

Synthetic versatility
Source review
KF/crown ether system enables selective transesterification of diphenyl ester to diverse alkyl esters
Supports late-stage diversification workflow
Class-level; requires validation with pentyl analog
Phosphonopeptide synthesis Transesterification Peptidomimetic building blocks

High-Impact Application Scenarios for Diphenyl (1-aminopentyl)phosphonate Grounded in Selection Evidence


Design and Synthesis of Cell-Permeable, Irreversible Serine Protease Probes with Defined Stereochemistry

The elevated cLogP of the pentyl-bearing diphenyl phosphonate ester [1], combined with the superior leaving-group capacity of the phenoxy moiety [2] and the critical stereochemical preference at the α-carbon [3], makes diphenyl (1-aminopentyl)phosphonate the optimal starting material for constructing activity-based probes (ABPs) targeting intracellular serine proteases (e.g., granzymes, neutrophil elastase). The enhanced lipophilicity facilitates passive membrane diffusion, while the covalent warhead ensures irreversible target engagement. Researchers must specify enantiomerically pure (R)- or racemic material based on target stereopreference.

Versatile Phosphonopeptide Library Construction via Late-Stage Transesterification

Diphenyl (1-aminopentyl)phosphonate serves as a universal precursor for generating diverse phosphonopeptide libraries. Following N-protection and peptide coupling, the diphenyl ester group can be selectively transesterified to methyl, ethyl, benzyl, or other alkyl esters using the KF/18-crown-6/alcohol system without affecting the peptide backbone. This divergent synthetic strategy is predicated on acquiring the diphenyl ester form and is not feasible with pre-formed dialkyl phosphonates.

Structure-Activity Relationship (SAR) Exploration of P1 Pocket Hydrophobicity in Serine Proteases

The pentyl side chain of diphenyl (1-aminopentyl)phosphonate is a direct phosphonate mimic of the norleucine residue, providing a systematic probe for evaluating the hydrophobicity tolerance of the S1 specificity pocket in serine proteases. Comparative kinetics with 1-aminoethyl (mimicking alanine) and 1-aminobutyl (mimicking norvaline) analogs [1][3] enables quantitative mapping of P1 pocket dimensions and lipophilicity requirements, guiding rational inhibitor optimization.

Application
Selection Property
Validation Focus
Intracellular serine protease probe design
Lipophilicity & covalent warhead
Stereochemical control, membrane permeability assay
Phosphonopeptide library construction
Diphenyl ester as synthetic hub
Transesterification scope & peptide compatibility
P1 pocket SAR mapping
1-Aminopentyl chain as norleucine mimic
S1 pocket hydrophobicity profiling
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